An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8)
An In-depth Technical Guide to 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,4-Bis-Boc-1,4,7-triazaheptane, a key building block in medicinal chemistry and organic synthesis.
Core Properties
1,4-Bis-Boc-1,4,7-triazaheptane is a protected polyamine derivative valued for its role as a versatile intermediate in the synthesis of more complex molecules.[1] The two tert-butoxycarbonyl (Boc) protecting groups enhance its stability and allow for controlled, stepwise reactions.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1,4-Bis-Boc-1,4,7-triazaheptane.
| Property | Value | Source(s) |
| CAS Number | 120131-72-8 | [2][3] |
| Molecular Formula | C₁₄H₂₉N₃O₄ | [2][3] |
| Molecular Weight | 303.4 g/mol | [2][3] |
| Appearance | White solid or white crystalline powder | [2] |
| Melting Point | 80 - 83 °C | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Computed Molecular Descriptors
Computational data provides further insight into the molecule's characteristics.
| Descriptor | Value | Source(s) |
| XLogP3-AA | 0.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 9 | [4] |
| Topological Polar Surface Area | 93.9 Ų | [4] |
| Complexity | 345 | [4] |
| Monoisotopic Mass | 303.21580641 Da | [4] |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
Caption: Plausible two-step synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane.
Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)
This protocol is based on a known procedure for the mono-protection of ethylenediamine.[5][6]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Magnesium oxide
-
Ether
-
Argon
Procedure:
-
A solution of ethylenediamine (600 ml) in dioxane (3 L) and water (1.5 L) is prepared, and magnesium oxide (90 g) is added. The mixture is stirred at room temperature under an argon atmosphere.[5]
-
A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 L) is added dropwise over 20 minutes.[5]
-
The reaction mixture is stirred for 16 hours at room temperature.[5]
-
The mixture is then filtered, and the filtrate is concentrated under reduced pressure.[5]
-
The resulting residue is refluxed with ether (5 x 500 ml), with the ether being decanted each time.[5]
-
The combined ether solutions are concentrated, and the resulting oil is purified by high vacuum distillation to yield tert-butyl (2-aminoethyl)carbamate.[5]
Plausible Protocol: Synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane
This hypothetical protocol is based on general N-alkylation procedures.
Materials:
-
tert-Butyl (2-aminoethyl)carbamate
-
tert-Butyl (2-bromoethyl)carbamate
-
A suitable non-polar solvent (e.g., dichloromethane)
-
A mild base (e.g., triethylamine)
Procedure:
-
Dissolve tert-Butyl (2-aminoethyl)carbamate in the chosen solvent.
-
Add the mild base to the solution.
-
Slowly add tert-Butyl (2-bromoethyl)carbamate to the mixture.
-
Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform a workup by washing with water and/or brine, followed by extraction with an organic solvent.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by column chromatography.
Characterization
The final product would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Applications in Research and Development
1,4-Bis-Boc-1,4,7-triazaheptane's structure makes it a valuable tool in several areas of chemical and pharmaceutical research.[2][3] The Boc protecting groups can be removed under mild acidic conditions, allowing for selective deprotection and further functionalization.[1]
Caption: Key applications of 1,4-Bis-Boc-1,4,7-triazaheptane.
-
Drug Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in creating new drugs for various diseases.[2][3] Its structure can be incorporated into larger molecules to enhance their therapeutic efficacy.[2]
-
Bioconjugation: This compound is used to form stable links between biomolecules, which is essential for designing targeted drug delivery systems.[2][3]
-
Chemical Synthesis: As a versatile building block, it enables the efficient construction of complex molecular architectures.[2][3]
-
Material Science: It is explored in the development of new materials like coatings and polymers due to its chemical stability and reactivity.[2][3]
Safety and Handling
-
Signal Word: Warning[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.[7]
References
- 1. 120131-72-8(1,4-Bis-boc-1,4,7-triazaheptane) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,4-Bis-Boc-1,4,7-triazaheptane | C14H29N3O4 | CID 2756056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,7-Bis-Boc-1,4,7-triazaheptane | 117499-16-8 [sigmaaldrich.com]
